molecular formula C11H13NO4 B8390835 (2,6-Dimethyl-3-nitrophenyl)methyl acetate

(2,6-Dimethyl-3-nitrophenyl)methyl acetate

Cat. No. B8390835
M. Wt: 223.22 g/mol
InChI Key: MFPNOMOEXONQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Dimethyl-3-nitrophenyl)methyl acetate is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,6-Dimethyl-3-nitrophenyl)methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Dimethyl-3-nitrophenyl)methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2,6-Dimethyl-3-nitrophenyl)methyl acetate

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(2,6-dimethyl-3-nitrophenyl)methyl acetate

InChI

InChI=1S/C11H13NO4/c1-7-4-5-11(12(14)15)8(2)10(7)6-16-9(3)13/h4-5H,6H2,1-3H3

InChI Key

MFPNOMOEXONQIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)COC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of 2,6-dimethyl-3-nitrobenzene-1-methanol (51.3 g, 0.283 mole) and 25 ml of pyridine in 350 ml of toluene was warmed to 70°. During a ten minute period, acetyl chloride (22.2 g, 0.283 mole) was added to the reaction mixture. The reaction mixture was heated at 85° for 21/2 hours, then poured over 300 g of ice, and 100 ml of a 4N hydrochloric acid solution was added thereto. The organic phase was separated and washed with 100 ml of aqueous 2N hydrochloric acid, dried over anhydrous magnesium sulfate, and filtered. The solvent was removed from the filtrate under reduced pressure to give (2,6-dimethyl-3-nitrophenyl)methyl acetate (47.5 g) as an oil.
Quantity
51.3 g
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25 mL
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350 mL
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22.2 g
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reactant
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ice
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300 g
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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